molecular formula C8H13N3 B1370981 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine CAS No. 927803-64-3

1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B1370981
CAS No.: 927803-64-3
M. Wt: 151.21 g/mol
InChI Key: QDECMLXPLVRYBO-UHFFFAOYSA-N
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Description

1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a heterocyclic compound with the molecular formula C8H13N3. It belongs to the indazole family, which is known for its diverse biological activities.

Biochemical Analysis

Biochemical Properties

1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with human neutrophil elastase (HNE), a serine protease involved in inflammatory processes . The interaction between this compound and HNE results in the inhibition of the enzyme’s activity, which can have therapeutic implications for inflammatory diseases .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in osteoarthritis cartilage explants . These effects suggest that this compound can modulate inflammatory responses at the cellular level.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of HNE is a result of its binding to the enzyme’s active site, preventing substrate access and subsequent enzymatic activity . Additionally, the compound’s influence on gene expression is mediated through its interaction with transcription factors and signaling molecules involved in inflammatory pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated reasonable stability in aqueous solutions, with a half-life exceeding one hour . Long-term studies have shown that the compound maintains its inhibitory effects on HNE and other inflammatory mediators over extended periods, suggesting its potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound exhibits dose-dependent inhibition of HNE activity, with higher doses resulting in more pronounced effects . At excessively high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage ranges for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism primarily involves enzymatic modifications that enhance its solubility and facilitate its excretion . These metabolic processes ensure that the compound is efficiently cleared from the body, reducing the risk of accumulation and potential toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its overall efficacy and therapeutic potential . The compound’s distribution is also modulated by its physicochemical properties, such as solubility and molecular weight .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . These mechanisms ensure that the compound reaches its intended sites of action, where it can exert its inhibitory effects on HNE and other biomolecules involved in inflammatory processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehydes with amines, followed by reductive cyclization . Another approach involves the use of transition metal-catalyzed reactions to form the indazole ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize batch reactors and controlled environments to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound has shown potential in biological assays for its antimicrobial and anti-inflammatory properties.

    Medicine: Research indicates its potential use in developing new pharmaceuticals, particularly as inhibitors for specific enzymes or receptors.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

  • 1-Methyl-1H-indazole-4-acetic acid
  • 1-Methyl-3,5,6,7-tetrahydro-indazol-4-ylideneaminooxyacetic acid
  • 2-(1-Methyl-1H-indazol-4-yl) propanoic acid

Comparison: Compared to these similar compounds, 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine exhibits unique properties due to its specific structure. Its tetrahydroindazole core provides distinct reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydroindazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11-8-4-2-3-7(9)6(8)5-10-11/h5,7H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDECMLXPLVRYBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601248837
Record name 4,5,6,7-Tetrahydro-1-methyl-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927803-64-3
Record name 4,5,6,7-Tetrahydro-1-methyl-1H-indazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927803-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-1-methyl-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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